molecular formula C21H20ClFN4O3 B3400609 N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide CAS No. 1040664-08-1

N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide

Cat. No.: B3400609
CAS No.: 1040664-08-1
M. Wt: 430.9 g/mol
InChI Key: BZVXBGPRTSJUKP-UHFFFAOYSA-N
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Description

The compound N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide features a spirocyclic 1,3,8-triazaspiro[4.5]decane core with a carboxamide group at position 6. Key structural elements include:

  • 2-Chlorophenyl substituent at the carboxamide nitrogen (R1), providing electron-withdrawing effects for enhanced receptor binding.
  • 4-Fluorobenzyl group at position 3 (R2), contributing to hydrophobic interactions and metabolic stability.

The molecular formula is C22H20ClFN4O3 (molecular weight ~443.86). This compound is part of a broader class of spirocyclic triazaspirodecanes investigated for therapeutic applications, particularly in central nervous system (CNS) and oncology targets due to their ability to modulate protein-protein interactions .

Properties

IUPAC Name

N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN4O3/c22-16-3-1-2-4-17(16)24-19(29)26-11-9-21(10-12-26)18(28)27(20(30)25-21)13-14-5-7-15(23)8-6-14/h1-8H,9-13H2,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVXBGPRTSJUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core spirocyclic structure, followed by the introduction of the chlorophenyl and fluorophenyl groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the spirocyclic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Halogen substitution reactions are common, where the chlorine or fluorine atoms can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Analysis and Molecular Features

Compound Name R1 (N-substituent) R2 (3-substituent) Molecular Weight Key Features
Target Compound 2-Chlorophenyl 4-Fluorobenzyl 443.86 Chloro and fluoro groups enhance binding; carboxamide linkage
3-[(4-Chlorophenyl)methyl]-N-(2-methoxyphenyl)-... () 2-Methoxyphenyl 4-Chlorobenzyl 442.90 Methoxy group introduces polarity; chloro for electron-withdrawing
N-(3-Trifluoromethylphenyl)-3-propyl-... () 3-Trifluoromethylphenyl Propyl 442.90 Trifluoromethyl increases lipophilicity; propyl affects flexibility
BG14416: N-(4-Chlorophenyl)-3-(4-methylbenzyl)-... () 4-Chlorophenyl 4-Methylbenzyl 426.90 Methyl group increases lipophilicity; smaller substituent
N-[3-(4-Fluorobenzyl)-...-2-methylbenzenesulfonamide () 2-Methylbenzenesulfonamide 4-Fluorobenzyl - Sulfonamide instead of carboxamide; altered H-bonding capacity
[3-(4-Fluorobenzyl)-...-yl]acetic acid () Acetic acid derivative 4-Fluorobenzyl 335.33 Acidic group; potential for salt formation, improving solubility

Key Trends and Pharmacological Implications

Electron-Withdrawing Groups (EWGs):

  • The 2-chlorophenyl (target) and 3-trifluoromethylphenyl () substituents enhance binding affinity to hydrophobic pockets in target proteins .
  • The 4-fluorobenzyl group (target, ) balances lipophilicity and metabolic stability, reducing oxidative degradation .

Polar vs. Non-Polar Substituents: Methoxy groups () increase solubility but may reduce blood-brain barrier penetration compared to chloro/fluoro groups . Sulfonamide () vs. carboxamide (target): Sulfonamides generally exhibit stronger hydrogen bonding but lower oral bioavailability .

Spirocyclic Modifications:

  • The tert-butyl carbamate in serves as a protecting group during synthesis, whereas the acetic acid derivative () introduces acidity for salt formation .
  • Rigid spirocyclic frameworks improve selectivity but may limit conformational adaptability for broad-spectrum targets .

Biological Activity

N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a complex organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure incorporating a triazole moiety, characterized by the following:

  • Molecular Weight : 430.9 g/mol
  • CAS Number : Specific identification for regulatory purposes.

Its unique structural features enhance its biological activity and stability, making it a subject of interest in drug development.

Research indicates that this compound exhibits potential anticancer properties by interacting with specific molecular targets within cellular pathways. It may inhibit certain kinases or proteases involved in cancer cell proliferation and survival, leading to apoptosis. The selective binding to biological targets suggests modulation of key signaling pathways involved in disease processes.

Anticancer Properties

Studies have demonstrated that this compound can inhibit cancer cell growth through various mechanisms:

  • Inhibition of Kinases : The compound may inhibit tyrosine kinases such as CDK2, which are crucial for cell cycle regulation .
  • Apoptosis Induction : By blocking specific pathways, it promotes programmed cell death in cancer cells.

Cardioprotective Effects

Recent studies have identified this compound as a potential cardioprotective agent . It has been shown to inhibit the mitochondrial permeability transition pore (mPTP), which plays a critical role in myocardial infarction (MI) and reperfusion injury. The inhibition of mPTP opening can reduce apoptotic rates and improve outcomes in myocardial ischemia models .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions using various solvents and catalysts. Common methods include:

  • Reaction Conditions : Utilization of solvents like ethanol or methanol.
  • Catalysts : Palladium or copper compounds are often employed to facilitate reactions.
  • Techniques : Microwave-assisted synthesis or continuous flow synthesis can enhance yield and efficiency.

Comparative Analysis with Similar Compounds

The following table summarizes compounds that share structural similarities with this compound and their respective features:

Compound NameStructural Features
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amineContains thiazole ring; similar halogenated groups
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamideFeatures a thiadiazole ring; potential biological activity
3-(4-Fluorophenyl)-N-(2-methylphenyl)-1H-pyrazole-5-carboxamidePyrazole ring; shares similar functional groups

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Research has indicated significant anticancer activity against various cancer cell lines with IC50 values comparable to established anticancer drugs like doxorubicin .
  • Cardiac Models : Experimental evidence from myocardial infarction models shows that the compound significantly reduces cell death associated with reperfusion injury by inhibiting mPTP opening .

Q & A

Q. Advanced Research Focus

  • Electron-Withdrawing Effects : The 2-chlorophenyl group increases electrophilicity at the carboxamide carbonyl, enhancing hydrogen bonding with target proteins (e.g., kinase ATP pockets) .
  • Fluorine Substituents : The 4-fluorobenzyl moiety improves metabolic stability by reducing oxidative metabolism. Computational models (e.g., DFT) show fluorine’s electronegativity modulates π-π stacking interactions in hydrophobic binding pockets .
  • Steric Effects : Ortho-chloro substitution may restrict rotational freedom, altering entropic contributions to binding .

What computational methods are recommended for predicting the compound’s ADMET properties and off-target interactions?

Q. Advanced Research Focus

  • ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate permeability (LogP ~3.5), solubility (LogS ~-4.2), and CYP450 inhibition .
  • Docking Studies : Molecular docking with AutoDock Vina or Schrödinger Suite to prioritize targets (e.g., kinases, GPCRs) based on binding energy (ΔG ≤ -8 kcal/mol) .
  • Off-Target Screening : Pharmacophore-based screening against databases like ChEMBL to identify potential cross-reactivity (e.g., with carbonic anhydrases due to sulfonamide-like motifs) .

How can researchers optimize the compound’s solubility and stability for in vivo studies?

Q. Advanced Research Focus

  • Salt Formation : Conversion to hydrochloride or mesylate salts improves aqueous solubility (e.g., 2.5 mg/mL in PBS) .
  • Formulation Strategies : Use of cyclodextrin complexes or lipid nanoparticles to enhance bioavailability .
  • Stability Testing : Accelerated degradation studies under varying pH (1–9) and temperature (4–40°C) to identify hydrolysis-prone sites (e.g., carboxamide bond) .

What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?

Q. Advanced Research Focus

  • Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers. Reported enantiomeric excess (ee) ≥ 98% for similar spiro compounds .
  • Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP) for stereoselective cyclization .
  • Process Monitoring : In-line FTIR or Raman spectroscopy to track reaction progress and detect racemization .

How does the triazaspiro[4.5]decane scaffold compare to other spirocyclic systems in drug discovery?

Q. Basic Research Focus

  • Rigidity : The triazaspiro scaffold provides conformational restraint, improving target selectivity over flexible analogs .
  • Bioisosteric Potential : Comparable to piperidine-based spiro systems but with enhanced metabolic stability due to the triazole ring .
  • Case Studies : Analogous compounds (e.g., 1,3-diazaspiro[4.5]decanes) show anticonvulsant activity, suggesting CNS penetrance .

What analytical techniques are critical for detecting degradation products during stability studies?

Q. Advanced Research Focus

  • LC-MS/MS : To identify hydrolytic cleavage products (e.g., free carboxamide or dehalogenated derivatives) .
  • Forced Degradation : Expose to oxidative (H2O2), thermal (40°C), and photolytic (UV) stress, followed by HPLC-DAD analysis .
  • NMR Tracking : Monitor time-dependent changes in 19^19F NMR signals to assess fluorine loss .

How can researchers design SAR studies to explore the impact of halogen substitution on bioactivity?

Q. Advanced Research Focus

  • Halogen Scanning : Synthesize analogs with Br, I, or CF3 substituents and compare binding kinetics (e.g., SPR assays) .
  • Electrostatic Potential Maps : Use computational tools (e.g., Gaussian) to correlate halogen bond strength with activity .
  • Thermodynamic Profiling : ITC assays to measure enthalpy/entropy contributions from halogen-protein interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.